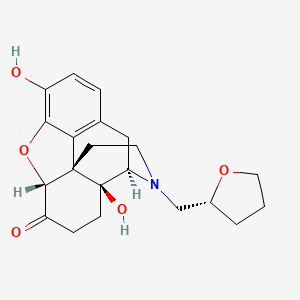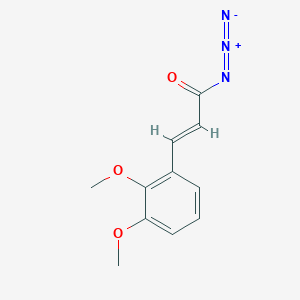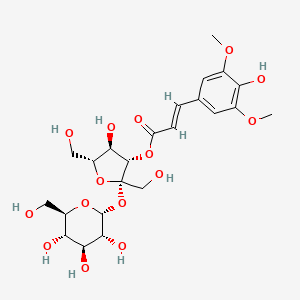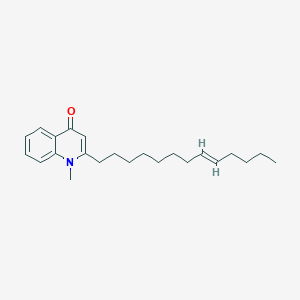
1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone is a potent antibacterial agent known for its effectiveness against Helicobacter pylori, a bacterium associated with gastric and duodenal ulcers . This compound has shown promising potential in the research of gastrointestinal diseases due to its significant antibacterial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone typically involves the reaction of quinolone derivatives with tridecenyl groups under controlled conditions. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .
Applications De Recherche Scientifique
1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying quinolone derivatives and their reactions.
Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Explored for its potential in treating gastrointestinal diseases, particularly those caused by Helicobacter pylori.
Industry: Utilized in the development of antibacterial agents and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone involves inhibiting the growth of Helicobacter pylori by interfering with its cellular processes. The compound targets specific enzymes and pathways essential for bacterial survival, leading to the disruption of bacterial cell function and eventual cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone: Another potent antibacterial agent with similar properties and applications.
Quinolone derivatives: A broad class of compounds with varying antibacterial activities and applications.
Uniqueness
This compound stands out due to its specific structure and potent antibacterial activity against Helicobacter pylori. Its unique tridecenyl group contributes to its effectiveness and potential for treating gastrointestinal diseases .
Propriétés
Formule moléculaire |
C23H33NO |
|---|---|
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one |
InChI |
InChI=1S/C23H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h6-7,14-15,17-19H,3-5,8-13,16H2,1-2H3/b7-6+ |
Clé InChI |
HWFYWIVOYBPLQU-VOTSOKGWSA-N |
SMILES |
CCCCC=CCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C |
SMILES isomérique |
CCCC/C=C/CCCCCCCC1=CC(=O)C2=CC=CC=C2N1C |
SMILES canonique |
CCCCC=CCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C |
Synonymes |
evocarpine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




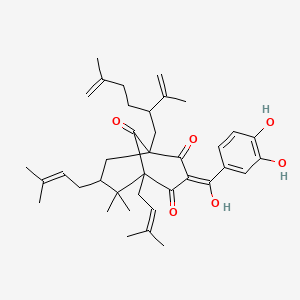
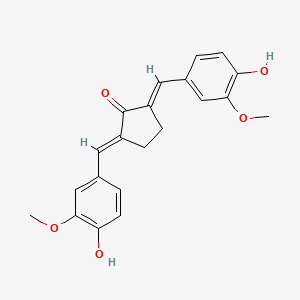
![2,6-dichloro-N-[(Z)-[1-(5-chlorothiophen-2-yl)-2-imidazol-1-ylethylidene]amino]aniline;hydrochloride](/img/structure/B1232509.png)

![(4R,4aR,7R,7aR,12bS)-7-azido-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B1232515.png)
![(4Z)-N-(4-methoxyphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B1232516.png)
![N-{3-[3-(4-fluorophenyl)acryloyl]phenyl}acetamide](/img/structure/B1232517.png)
